

A Technical Guide to the Ricinine-d3 Analytical Standard for Researchers

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Compound of Interest		
Compound Name:	Ricinine-d3	
Cat. No.:	B585622	Get Quote

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the procurement, characteristics, and application of the **Ricinine-d3** analytical standard. **Ricinine-d3** is the deuterated form of ricinine, a toxic alkaloid found in the castor bean plant (Ricinus communis). Due to its co-occurrence with the highly toxic protein ricin, ricinine serves as a crucial biomarker for ricin exposure. The deuterated analog, **Ricinine-d3**, is an indispensable tool for the accurate quantification of ricinine in biological and environmental samples.

Commercial Availability

Ricinine-d3 analytical standard is available from several reputable commercial suppliers that specialize in reference materials and research chemicals. These include, but are not limited to:

- LGC Standards[1]
- Sigma-Aldrich (Merck)[2]
- MedchemExpress[3]
- Pharmaffiliates

These suppliers typically provide the standard in powdered form and in various quantities to suit different research needs. It is essential to obtain a lot-specific Certificate of Analysis (CoA)



from the supplier upon purchase, which will contain detailed information on the material's purity and characterization.

Physicochemical and Quantitative Data

The following tables summarize the key physicochemical properties and quantitative data for the **Ricinine-d3** analytical standard, based on information provided by commercial suppliers and scientific literature.

Table 1: General Physicochemical Properties of Ricinine-d3

Property	Value	Source
Chemical Name	4-Methoxy-1-(methyl-d3)-2- oxo-1,2-dihydropyridine-3- carbonitrile	Sigma-Aldrich
CAS Number	1313734-77-8	LGC Standards[1], Sigma- Aldrich[2]
Molecular Formula	C ₈ H ₅ D ₃ N ₂ O ₂	MedchemExpress[3]
Molecular Weight	167.18 g/mol	Sigma-Aldrich[2], MedchemExpress[3]
Appearance	White to Off-White Solid	Pharmaffiliates
Storage Temperature	-20°C	Sigma-Aldrich[2]

Table 2: Typical Quantitative Specifications for Ricinine-d3 Analytical Standard

Parameter	Specification	Source
Chemical Purity	≥98% (by techniques such as HPLC or CP)	Sigma-Aldrich[2]
Isotopic Purity	≥98 atom % D	Sigma-Aldrich[2]
Isotopic Enrichment	Not less than 99% deuterated	General expectation for analytical standards



Note: The exact purity and isotopic enrichment are lot-dependent and should be confirmed with the Certificate of Analysis provided by the supplier.

Experimental Protocols

The primary application of **Ricinine-d3** is as an internal standard (IS) in quantitative analytical methods, most notably Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the determination of ricinine in various matrices.

General Protocol for Quantification of Ricinine in Urine using Ricinine-d3 as an Internal Standard

This protocol is a generalized representation based on methods described in the scientific literature.[4]

- Sample Preparation:
 - To a 1 mL aliquot of urine, add a known concentration of Ricinine-d3 internal standard solution.
 - Perform a solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.
 - Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge).
 - Load the urine sample onto the cartridge.
 - Wash the cartridge with a weak organic solvent to remove interferences.
 - Elute the ricinine and **Ricinine-d3** with a suitable elution solvent (e.g., methanol with a small percentage of ammonium hydroxide).
 - Evaporate the eluate to dryness under a stream of nitrogen.
 - Reconstitute the residue in a mobile phase-compatible solvent.
- LC-MS/MS Analysis:



- Liquid Chromatography (LC):
 - Inject the reconstituted sample onto a C18 reversed-phase column.
 - Use a gradient elution with mobile phases typically consisting of water and an organic solvent (e.g., methanol or acetonitrile) with a small amount of acid (e.g., formic acid) to improve peak shape.
- Tandem Mass Spectrometry (MS/MS):
 - Utilize an electrospray ionization (ESI) source in positive ion mode.
 - Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
 - Monitor specific precursor-to-product ion transitions for both ricinine and Ricinine-d3.
 For example:
 - Ricinine: m/z 165 → [product ion]
 - Ricinine-d3: m/z 168 → [product ion]
- Quantification:
 - Construct a calibration curve by plotting the ratio of the peak area of ricinine to the peak area of Ricinine-d3 against the concentration of ricinine standards.
 - Determine the concentration of ricinine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Mechanisms of Action

While **Ricinine-d3** itself is used as a stable, non-reactive internal standard, its non-deuterated counterpart, ricinine, has been shown to exert biological effects. Understanding these pathways is crucial for researchers studying the toxicological and pharmacological properties of ricinine.

Ricinine and the Wnt Signaling Pathway

Recent studies have demonstrated that ricinine can activate the canonical Wnt signaling pathway. [2][5] It does so by inhibiting the activity of casein kinase 1α (CK1 α), a key component

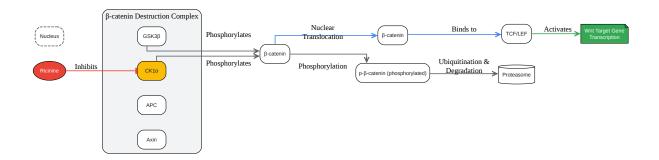


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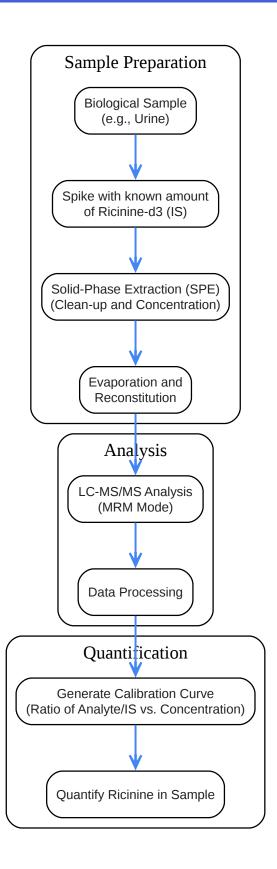
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of the β -catenin destruction complex. The inhibition of CK1 α prevents the phosphorylation of β -catenin, leading to its stabilization, nuclear translocation, and subsequent activation of TCF/LEF-mediated transcription of Wnt target genes.









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